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molecular formula C7H4F2O3 B068359 2,3-Difluoro-4-hydroxybenzoic acid CAS No. 175968-39-5

2,3-Difluoro-4-hydroxybenzoic acid

Cat. No. B068359
M. Wt: 174.1 g/mol
InChI Key: XIZIDHMVDRRFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531564B2

Procedure details

Iodomethane (10.7 mL, 172.5 mmol) was added into a mixture of 2,3-difluoro-4-hydroxybenzoic acid (10.0 g, 57.5 mmol), lithium carbonate (12.7 g, 172.5 mmol) and N,N-dimethylformamide (100 mL). The mixture was stirred at 40° C. for 12 h, and then poured into water and extracted with EtOAc. The organic extracts were dried over MgSO4. Evaporation and purification by flash chromatography (hexanes/EtOAc 5/1) gave a white solid (10.2 g, 88% yield, m.p. 66-68° C.); MS m/e 203 (M+H)+.
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
88%

Identifiers

REACTION_CXSMILES
IC.[F:3][C:4]1[C:12]([F:13])=[C:11](O)[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].[C:15](=O)([O-])[O-].[Li+].[Li+].CN(C)[CH:23]=[O:24]>O>[F:3][C:4]1[C:12]([F:13])=[C:11]([O:24][CH3:23])[CH:10]=[CH:9][C:5]=1[C:6]([O:8][CH3:15])=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.7 mL
Type
reactant
Smiles
IC
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1F)O
Name
Quantity
12.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation and purification by flash chromatography (hexanes/EtOAc 5/1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=CC(=C1F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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